N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide
Description
N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide is a synthetic small molecule characterized by a quinazolinone core fused with a piperidine ring and a methanesulfonamide substituent. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18-15(21)13-6-4-5-7-14(13)17-16(18)20-10-8-12(9-11-20)19(2)24(3,22)23/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXWEAKWDQDPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₂N₄O₃S
- Molecular Weight : 350.4 g/mol
- CAS Number : 2549035-42-7
1. Antimicrobial Activity
Research indicates that compounds containing the quinazoline scaffold exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess significant antibacterial and antifungal activities. The specific compound this compound has been evaluated for its efficacy against various microbial strains.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Weak Inhibition |
| Candida albicans | Strong Inhibition |
Studies have demonstrated that the compound inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinazoline derivatives are known to interfere with various cellular pathways involved in cancer progression. Preliminary studies show that this compound exhibits cytotoxic effects on cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
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Inhibition of Enzymes : The compound may inhibit key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by El-Azab et al. (2020) evaluated the antimicrobial properties of several quinazoline derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Activity
In another study focused on anticancer activity, researchers tested the compound against various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, primarily attributed to its structural components:
- Antimicrobial Properties : The sulfonamide group in the compound is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism suggests that the compound may inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate production .
- Anticancer Activity : Quinazolinone derivatives are frequently studied for their anticancer properties. Research indicates that compounds with this structure can interact with various molecular targets involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Neuropharmacological Effects : The piperidine moiety may contribute to neuroactive properties, making it a candidate for further exploration in treating neurological disorders.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study conducted on various sulfonamide derivatives demonstrated that modifications in the quinazolinone structure significantly enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural optimization for improved efficacy .
- Cancer Cell Line Testing : In vitro studies using cancer cell lines showed that N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
- Neuropharmacological Investigation : Preliminary research indicated potential neuroprotective effects in animal models, suggesting that the compound could modulate neurotransmitter levels and provide benefits in neurodegenerative conditions .
Chemical Reactions Analysis
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic substitution or coupling reactions. Alkylation and sulfonamide formation are critical:
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N-Alkylation : Tertiary amines (e.g., 35–38 in ) are synthesized by reacting piperidine derivatives with alkyl halides or carbonylating agents.
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Methanesulfonamide Installation : Methanesulfonyl chloride (MsCl) reacts with secondary amines on piperidine under basic conditions (e.g., triethylamine, DMAP) in dichloromethane (DCM) at 0–10°C ( , ).
Example Reaction Pathway :
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Piperidine Activation :
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Coupling with Quinazolinone :
Key Observations :
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Alkylation at N-2 of the triazole improves activity (IC₅₀ = 1.63–1.83 μM for propyl-substituted derivatives) .
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Phenyl groups at the linker region reduce affinity unless directly bonded to the core .
Methanesulfonamide Reactivity
Stability Data :
Biological Activity and SAR
While not a direct chemical reaction, the compound’s kinase inhibition profile (e.g., VEGFR, PDGFR) suggests interactions with ATP-binding pockets via:
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Hydrogen Bonding : Quinazolinone carbonyl and sulfonamide oxygen.
Table 2: Selectivity Profile
| Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR2 | 12.4 | |
| PDGFRβ | 8.7 | |
| c-Kit | 23.1 |
Optimization Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from related sulfonamide and heterocyclic compounds described in the literature.
Key Structural and Functional Analogues:
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone group. Functional Groups: Fluorinated aromatic rings, benzenesulfonamide, and methyl substituents. Properties: Melting point 175–178°C, molecular mass 589.1 g/mol (M⁺+1) . Comparison: Unlike the target compound, this analogue lacks a quinazolinone-piperidine system but shares the sulfonamide group. The chromenone and pyrazolo-pyrimidine moieties may confer distinct pharmacokinetic profiles (e.g., enhanced π-π stacking interactions).
General Quinazolinone Derivatives: Structural Features: Quinazolinone cores are often modified with alkyl/aryl groups or fused with nitrogen-containing rings (e.g., piperidine). Biological Relevance: Known to inhibit tyrosine kinases (e.g., EGFR) and exhibit antitumor activity. Contrast: The piperidine-linked methanesulfonamide in the target compound may improve solubility compared to non-sulfonamide quinazolinones.
Data Table: Provisional Comparison of Key Features
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or direct comparators. Example 53 () is structurally divergent and insufficient for a robust comparison.
- Inference from Structural Analogues: Sulfonamide groups (common in both compounds) enhance water solubility and binding to hydrophilic enzyme pockets. Quinazolinones generally exhibit stronger kinase inhibition than pyrazolo-pyrimidines due to their planar, aromatic scaffolds.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid esters or amides are cyclized under basic or acidic conditions. For example, methyl anthranilate reacts with 2-chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid methyl ester, which undergoes cyclization via hydrazine hydrate in n-butanol to yield 3-amino-2-(chloromethyl)quinazolin-4(3H)-one. This method, adapted from recent studies, achieves moderate yields (30–85%) and provides a reactive chloromethyl group for subsequent functionalization.
Base-Promoted SNAr Reaction
Ortho-fluorobenzamides react with amides in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs2CO3) to form quinazolin-4(3H)-ones via sequential SNAr and cyclization. For instance, 2-fluoro-N-methylbenzamide reacts with benzamide at 135°C to yield 3-methyl-2-phenylquinazolin-4(3H)-one in 70% yield. This transition-metal-free approach is advantageous for scalability and avoids costly catalysts.
Functionalization with Piperidine Moiety
Introducing the piperidine ring at position 2 of the quinazolinone requires nucleophilic substitution or coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-3-methylquinazolin-4(3H)-one reacts with piperidin-4-amine derivatives under basic conditions. In a representative procedure, Cs2CO3 in DMSO facilitates chloride displacement by the piperidine nitrogen at 135°C. Similar conditions yield 2-(piperidin-1-yl)quinazolin-4(3H)-one derivatives with >70% efficiency.
Reductive Amination
Alternative routes employ reductive amination to attach the piperidine ring. For example, 3-methyl-4-oxoquinazoline-2-carbaldehyde reacts with piperidin-4-amine in the presence of sodium cyanoborohydride (NaBH3CN) to form the secondary amine, which is subsequently alkylated or sulfonylated.
Introduction of the Methanesulfonamide Group
The tertiary amine N-methyl-N-(piperidin-4-yl)methanesulfonamide is synthesized through sequential alkylation and sulfonylation.
Methylation of Piperidin-4-amine
Piperidin-4-amine undergoes mono-methylation using methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile. Careful stoichiometry (1:1 amine:methyl iodide) prevents over-alkylation, yielding N-methylpiperidin-4-amine in ~65% yield.
Sulfonylation with Methanesulfonyl Chloride
N-Methylpiperidin-4-amine reacts with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et3N) to form the sulfonamide. This step proceeds quantitatively under anhydrous conditions.
Final Coupling and Optimization
The quinazolinone and piperidine-sulfonamide intermediates are coupled via SNAr or palladium-catalyzed cross-coupling.
SNAr Coupling
2-Chloro-3-methylquinazolin-4(3H)-one and N-methyl-N-(piperidin-4-yl)methanesulfonamide react in DMSO with Cs2CO3 at 135°C for 24 hours. The reaction mixture is purified via silica gel chromatography (petroleum ether/ethyl acetate) to isolate the target compound in ~60% yield.
Spectroscopic Characterization
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1H NMR (DMSO-d6): δ 8.15–8.17 (m, 1H, quinazolinone C5–H), 3.50–3.70 (m, 4H, piperidine CH2), 3.20 (s, 3H, N–CH3), 2.95 (s, 3H, SO2–CH3).
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13C NMR : δ 161.1 (C=O), 49.0 (piperidine C4), 35.2 (N–CH3), 37.8 (SO2–CH3).
Challenges and Alternative Pathways
Q & A
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalysts?
- Methodology :
- Coordination Chemistry : Screen for chelation with transition metals (e.g., Cu, Zn) via UV-vis titration.
- Catalytic Activity : Test MOF derivatives in model reactions (e.g., Suzuki coupling) under varied conditions (pH, solvent).
- Stability Analysis : Thermogravimetric analysis (TGA) and powder XRD to assess structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
